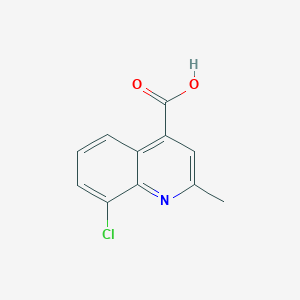

8-Chloro-2-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCIPJVQANAPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405577 | |

| Record name | 8-chloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-67-9 | |

| Record name | 8-chloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloro-2-methylquinoline-4-carboxylic acid structure and properties

An In-Depth Technical Guide to 8-Chloro-2-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As members of the quinoline-4-carboxylic acid class, these molecules serve as crucial scaffolds for the development of novel therapeutic agents.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's structural and physicochemical properties, provides an authoritative, step-by-step synthesis protocol based on the Pfitzinger reaction, and discusses its potential applications as a key chemical intermediate. The guide emphasizes the mechanistic reasoning behind the synthetic methodology, ensuring a deep and practical understanding of the compound's preparation and utility.

Chemical Identity and Structural Elucidation

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a methyl group at the 2-position, a carboxylic acid at the 4-position, and a chlorine atom at the 8-position. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological potential.

The definitive structure is presented below.

Caption: General mechanism of the Pfitzinger reaction.

Authored Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Pfitzinger condensation methodologies. [1][3] Reagents and Materials:

-

5-Chloroisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Büchner funnel and filtration apparatus

-

pH paper or meter

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 30-35% (w/v) aqueous solution of potassium hydroxide. Causality: A strong base is required to efficiently catalyze the initial ring-opening of the isatin lactam.

-

Isatin Ring Opening: To the stirred KOH solution, add one molar equivalent of 5-chloroisatin. The mixture will typically change color as the isatin ring opens to form the soluble potassium salt. Stir at room temperature for 30-45 minutes to ensure complete conversion. [1]3. Addition of Carbonyl Compound: Slowly add 1.1 molar equivalents of pyruvic acid to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Causality: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation of Product: After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully acidify the dark solution with concentrated HCl until the pH is approximately 3-4. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid product, which is poorly soluble in acidic water, to precipitate out of the solution.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove inorganic salts and any remaining acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Research and Development

This compound, while a specific molecule, belongs to a class of compounds with immense importance in drug discovery. The quinoline core is recognized as a "privileged scaffold" because of its prevalence in biologically active compounds and approved drugs. [1]

-

Medicinal Chemistry Intermediate: The primary application of this compound is as a versatile chemical building block. The carboxylic acid functional group serves as a synthetic handle for further modification, such as amide bond formation, esterification, or reduction, allowing for the creation of diverse libraries of new chemical entities. [4][5]* Scaffold for Bioactive Agents: Quinoline-4-carboxylic acids are known to possess a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. [1][5]The specific substitution pattern of 8-chloro and 2-methyl groups provides a unique electronic and steric profile that can be explored for targeted biological activity.

-

Agrochemical Research: Related chloro-quinoline derivatives are used in the development of pesticides and herbicides, suggesting potential applications in agricultural chemistry. [5]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with standard laboratory precautions for chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthetic route via the Pfitzinger reaction. Its utility as a chemical intermediate is rooted in the proven biological significance of the quinoline-4-carboxylic acid scaffold. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this molecule in medicinal chemistry, drug discovery, and materials science programs.

References

- Title: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation - Benchchem Source: BenchChem Application Notes URL

-

Title: Doebner–Miller reaction - Wikipedia Source: Wikipedia URL: [Link]

- Title: Pfitzinger Quinoline Synthesis Source: Cambridge University Press URL

-

Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL

-

Title: Pfitzinger reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Doebner-Miller Reaction - SynArchive Source: SynArchive URL: [Link]

-

Title: (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate URL: [Link]

-

Title: Doebner-Miller reaction and applications Source: Slideshare URL: [Link]

-

Title: this compound (C11H8ClNO2) Source: PubChemLite URL: [Link]

-

Title: The Synthesis of Quinolines by the Pfitzinger Reaction Source: ElectronicsAndBooks URL: [Link]

-

Title: this compound Source: PharmBricks Inc. URL: [Link]

-

Title: 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid Source: PubChem URL: [Link]

-

Title: 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 Source: PubChem URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

-

Title: 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 Source: PubChem URL: [Link]

-

Title: Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL: [Link]

-

Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL: [Link]

- Title: Preparation method for quinoline-4-carboxylic acid derivative Source: Google Patents URL

-

Title: 8-Quinoline carboxylic acid Source: PhotochemCAD URL: [Link]

-

Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: The Royal Society of Chemistry URL: [Link]

Sources

An In-Depth Technical Guide to 8-Chloro-2-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number and molecular weight, and presents established synthetic routes for its preparation, with a focus on the Doebner and Pfitzinger reactions. Furthermore, it outlines key analytical techniques for its characterization, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The potential applications of this quinoline derivative in drug development are also explored, drawing on the known biological activities of related compounds, such as their roles as antimicrobial agents and inhibitors of dihydroorotate dehydrogenase (DHODH). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinoline-based compounds for therapeutic purposes.

Compound Identification and Properties

This compound is a substituted quinoline derivative with the molecular formula C₁₁H₈ClNO₂. Its chemical structure features a chloro substituent at the 8-position and a methyl group at the 2-position of the quinoline ring, with a carboxylic acid moiety at the 4-position.

| Property | Value | Source(s) |

| CAS Number | 52413-67-9 | |

| Molecular Formula | C₁₁H₈ClNO₂ | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C2=C(C=CC=C2Cl)N1)C(=O)O) | [1] |

| InChI Key | SGCIPJVQANAPAZ-UHFFFAOYSA-N | [1] |

Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry, with the Doebner and Pfitzinger reactions being two of the most prominent methods.[2][3] These reactions offer versatile pathways to construct the quinoline scaffold from readily available starting materials.

The Doebner Reaction

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] For the synthesis of this compound, the logical precursors would be 2-chloroaniline, acetaldehyde, and pyruvic acid.

Reaction Mechanism: The reaction is believed to initiate with the formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the final quinoline product.[6]

Generalized Experimental Protocol (Doebner Reaction):

-

Reaction Setup: In a suitable reaction vessel, dissolve the aniline (e.g., 2-chloroaniline) and the aldehyde (e.g., acetaldehyde) in a solvent such as ethanol or acetonitrile.[4][7]

-

Catalyst Addition: An acid catalyst, such as a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid, is often employed to facilitate the reaction.[4]

-

Pyruvic Acid Addition: Slowly add pyruvic acid to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux for several hours to drive the reaction to completion.[4]

-

Work-up and Isolation: Upon cooling, the product often precipitates from the reaction mixture. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.

Caption: Workflow for the Pfitzinger Synthesis.

Analytical Characterization

The structural elucidation and purity assessment of this compound are crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 12-14 ppm. [8]* Aromatic Protons (quinoline ring): The protons on the quinoline ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro, methyl, and carboxylic acid substituents.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected, likely in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of 165-185 ppm. [8]* Quinoline Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region of the spectrum.

Potential Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design. [9]

Antimicrobial Activity

The quinoline core is present in numerous antimicrobial agents. [10]8-Hydroxyquinoline and its derivatives, for instance, are known for their antibacterial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth. [11][12]The introduction of a chloro substituent on the quinoline ring has been shown in some cases to enhance antimicrobial potency. [13]Therefore, this compound represents a promising candidate for investigation as a novel antimicrobial agent.

Anticancer Activity

Several quinoline derivatives have demonstrated significant anticancer activity. [14]One important mechanism of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [15]Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for DNA and RNA synthesis, making DHODH an attractive target for anticancer therapy. The structural features of this compound are consistent with those of other known DHODH inhibitors, suggesting its potential as an anticancer agent. [15]

Caption: Potential Biological Activities and Mechanisms.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery. The established Doebner and Pfitzinger reactions provide reliable methods for its synthesis. Its structural features suggest that it may exhibit valuable biological activities, including antimicrobial and anticancer effects, potentially through mechanisms such as metal ion chelation and DHODH inhibition. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Pfitzinger reaction. (2023, September 29). In Wikipedia. Retrieved from [Link]

- Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (2025). Benchchem.

- Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 859-863.

- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(19), 4321.

-

Doebner reaction. (2023, March 18). In Wikipedia. Retrieved from [Link]

- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025). Journal of Pharmaceutical Sciences and Research, 17(8).

- Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2025).

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2).

- Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. (2016). Asian Journal of Chemistry, 28(5), 1177-1180.

- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv

-

This compound (C11H8ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

- Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. (n.d.). American Chemical Society.

- Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (2022).

- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In Organic Chemistry.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(19), 4321.

-

This compound. (n.d.). PharmBricks Inc. Retrieved from [Link]

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(10), 4447-4462.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6852.

- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2025). New Journal of Chemistry, 49, 6561-6567.

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. (n.d.). PubChem. Retrieved from [Link]

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2016). Journal of Bioinorganic Chemistry, 21(11-12), 1-19.

- Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. (2024). Journal of Inorganic Biochemistry, 257, 112670.

Sources

- 1. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. scialert.net [scialert.net]

- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Quinoline Derivatives in Modern Drug Discovery

This guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to validate these activities. The focus is on providing a framework for rational drug design and a practical understanding of the quinoline scaffold as a privileged structure in pharmacology.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, an aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for interacting with a wide array of biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for π-π stacking and hydrophobic interactions with enzyme active sites and receptors.

The versatility of the quinoline core is further enhanced by the ease with which it can be functionalized at various positions. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a key aspect of modern drug design. Substituents on the quinoline ring can modulate lipophilicity, metabolic stability, and target-binding affinity, leading to the development of potent and selective therapeutic agents. This inherent "tunability" is a primary reason why quinoline derivatives have found application across a vast spectrum of diseases, from infectious agents to cancer and neurodegenerative disorders.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action that target key pathways in cancer progression. Their efficacy stems from their ability to interfere with DNA replication, inhibit crucial signaling cascades, and induce programmed cell death (apoptosis).

Mechanism I: DNA Damage and Replication Stress

A primary and historically significant anticancer mechanism of quinoline derivatives is their interaction with DNA and associated enzymes.

-

Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve DNA supercoiling during replication and transcription. By stabilizing the transient DNA-enzyme complex, these inhibitors lead to double-strand breaks, which, if unrepaired, trigger apoptosis. Camptothecin, a natural product containing a quinoline moiety, and its synthetic analogs like topotecan and irinotecan are classic examples used in clinical practice.

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert, or intercalate, between DNA base pairs. This distorts the helical structure, obstructing the binding of DNA and RNA polymerases and thereby inhibiting replication and transcription.

Mechanism II: Kinase Inhibition in Signal Transduction

Cancer is often driven by aberrant signaling pathways controlled by protein kinases. The quinoline scaffold has proven to be an excellent platform for developing potent and selective kinase inhibitors.

-

Tyrosine Kinase Inhibitors (TKIs): Many growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are tyrosine kinases. Overactivation of these receptors promotes cell proliferation, survival, and angiogenesis. Several quinoline-based drugs, such as Lenvatinib and Cabozantinib, have been designed to compete with ATP for the kinase domain's binding site, effectively shutting down these pro-tumorigenic signals. The nitrogen atom in the quinoline ring often plays a crucial role by forming a key hydrogen bond with the "hinge" region of the kinase domain.

The following diagram illustrates the mechanism of action for a quinoline-based VEGFR inhibitor, a common strategy for halting tumor angiogenesis.

Caption: Quinoline TKI competitively binds to the VEGFR kinase domain, blocking ATP binding and subsequent signaling for angiogenesis.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of novel quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4-Anilinoquinoline | A549 (Lung) | 5.2 - 15.8 | Apoptosis Induction | |

| Quinolone-Chalcone Hybrid | MCF-7 (Breast) | 0.46 - 2.11 | Tubulin Polymerization Inhibition | |

| Quinoline-based TKI | HCT116 (Colon) | 1.5 - 7.3 | Kinase Inhibition | |

| 2-Aryl-4-quinolyl Hydrazone | HeLa (Cervical) | 0.8 - 3.5 | Undefined |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for novel anticancer compounds. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Arsenal

The quinoline scaffold is the backbone of many essential antimicrobial drugs. Its derivatives exhibit a wide range of activities against bacteria, fungi, parasites (notably Plasmodium falciparum), and viruses.

Antibacterial Activity

The most prominent antibacterial quinolines are the fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin). Their primary mechanism involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and recombination. By trapping these enzymes on the DNA, fluoroquinolones cause lethal double-strand breaks in the bacterial chromosome. The selective toxicity of these drugs arises from the significant structural differences between bacterial topoisomerases and their eukaryotic counterparts.

Antimalarial Activity

Quinoline derivatives are historically the most important class of antimalarial drugs. Chloroquine, quinine, and mefloquine have been mainstays in malaria treatment for decades. Their primary mechanism of action in Plasmodium falciparum is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin. Quinoline antimalarials are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.

The workflow for screening antimalarial quinoline derivatives is shown below.

Caption: High-throughput screening workflow for identifying novel antimalarial quinoline derivatives.

Antifungal and Antiviral Activities

Certain quinoline derivatives have also demonstrated notable antifungal and antiviral properties. For example, 8-hydroxyquinoline and its derivatives exhibit potent antifungal activity, often attributed to their ability to chelate metal ions essential for fungal enzyme function. In the antiviral domain, some quinolines have been investigated for their ability to inhibit viral entry or replication, as seen with hydroxychloroquine's proposed (though clinically debated) mechanism against SARS-CoV-2.

Quantitative Analysis of Antimicrobial Activity

The potency of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Activity Class | Reference |

| Ciprofloxacin | E. coli | 0.008 - 0.03 | Antibacterial | |

| Chloroquine | P. falciparum (3D7) | 0.01 - 0.02 | Antimalarial | |

| 8-Hydroxyquinoline | C. albicans | 1.95 | Antifungal | |

| Mefloquine | P. falciparum (Dd2) | 0.05 - 0.1 | Antimalarial |

Anti-inflammatory and Neuroprotective Roles

Beyond their antimicrobial and anticancer effects, quinoline derivatives have been explored for their potential in treating inflammatory conditions and neurodegenerative diseases.

-

Anti-inflammatory Activity: Some quinoline derivatives can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes them attractive candidates for developing new treatments for arthritis and other inflammatory disorders.

-

Neuroprotective Activity: In the context of neurodegeneration (e.g., Alzheimer's disease), certain quinoline derivatives have been shown to inhibit cholinesterase enzymes, reduce oxidative stress, and prevent the aggregation of amyloid-beta peptides. PBT2 is an 8-hydroxyquinoline derivative that was investigated in clinical trials for its ability to modulate metal ion homeostasis, which is dysregulated in Alzheimer's disease.

Conclusion and Future Directions

The quinoline scaffold remains one of the most prolific and versatile platforms in drug discovery. Its derivatives have yielded clinically essential drugs against cancer, malaria, and bacterial infections. The ongoing exploration of this scaffold continues to uncover novel biological activities, including kinase inhibition, antiviral action, and neuroprotection. Future research will likely focus on developing highly selective derivatives with improved safety profiles, overcoming drug resistance mechanisms, and creating multi-target ligands that can address complex diseases with a single molecule. The principles of rational design, guided by a deep understanding of structure-activity relationships and target biology, will ensure that quinoline-based compounds remain at the forefront of therapeutic innovation.

References

-

Title: A review on the synthesis and biological applications of quinoline derivatives. Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Biological Activities of Quinoline Derivatives. Source: Molecules URL: [Link]

-

Title: Quinoline-Based Antimalarial Agents. Source: IntechOpen URL: [Link]

-

Title: Quinoline scaffold as a valuable source of multi-target drug candidates for the treatment of neurodegenerative diseases. Source: Frontiers in Chemistry URL: [Link]

-

Title: Recent Advances of Quinoline-Based Anticancer Agents in Medicinal Chemistry. Source: International Journal of Molecular Sciences URL: [Link]

The Lynchpin of a Legacy: An In-depth Technical Guide to the Mechanism of Action of Quinoline-4-Carboxylic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide dissects the core mechanisms underpinning the potent biological activities of quinoline-4-carboxylic acids. Moving beyond a superficial overview, we will explore the intricate molecular interactions and cellular consequences that define this pivotal class of compounds, with a primary focus on their celebrated role as antibacterial agents and emerging potential in oncology.

Introduction: A Scaffold of Significance

The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry. From the early discovery of nalidixic acid to the development of the highly successful fluoroquinolone antibiotics, this structural motif has been central to the creation of powerful therapeutic agents.[1] Their clinical and commercial success is a direct consequence of a highly specific and potent mechanism of action, which we will now explore in detail. Beyond their antibacterial prowess, certain derivatives have demonstrated significant anticancer activity through distinct molecular pathways.[2]

The Primary Antibacterial Mechanism: A Two-Pronged Assault on Bacterial DNA Topology

The hallmark of the antibacterial quinoline-4-carboxylic acids is their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.[3]

The Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process that is crucial for relieving the positive supercoiling that occurs ahead of the replication fork.[4][5] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[6]

-

Topoisomerase IV: The primary role of topoisomerase IV is to decatenate, or unlink, the daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells.[7] It is also involved in relaxing positive supercoils.[7] Structurally similar to DNA gyrase, it is composed of two ParC and two ParE subunits in Gram-negative bacteria.[6]

The relative importance of DNA gyrase and topoisomerase IV as the primary target for quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[8][9]

The Molecular Mechanism of Inhibition

Quinolone-4-carboxylic acids do not simply inhibit the catalytic activity of these enzymes; they act as poisons. The key event is the stabilization of a covalent enzyme-DNA complex, known as the cleavage complex.[10][11] In this state, the DNA is cleaved, but the enzyme is unable to religate the broken strands.[12] This trapping of the enzyme on the DNA leads to a cascade of cytotoxic events:

-

Stalled Replication Forks: The stabilized enzyme-DNA complexes act as physical roadblocks to the DNA replication machinery, leading to a rapid cessation of DNA synthesis.[10]

-

Generation of Double-Strand Breaks: The stalled replication forks are fragile and can collapse, resulting in the formation of lethal double-strand DNA breaks.[11]

-

Induction of the SOS Response: The extensive DNA damage triggers the bacterial SOS response, a last-ditch effort to repair the DNA. However, the overwhelming damage often leads to apoptosis-like death.[10]

The following diagram illustrates the inhibitory action of quinoline-4-carboxylic acids on DNA gyrase.

Caption: Inhibition of DNA Gyrase by Quinolone-4-carboxylic Acids.

An Alternative Mechanism in Oncology: Targeting Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline-4-carboxylic acid derivatives, such as brequinar, have demonstrated potent anticancer activity through a mechanism distinct from their antibacterial counterparts.[13] These compounds are inhibitors of the human enzyme dihydroorotate dehydrogenase (DHODH).[2]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[14] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a constant supply of pyrimidines.[15] By inhibiting DHODH, these quinoline-4-carboxylic acid derivatives deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.[15] The 4-carboxylic acid group is crucial for this activity, as it forms a salt bridge with key residues in the active site of the enzyme.[5]

Mechanisms of Resistance

The extensive use of quinolone antibiotics has led to the emergence of bacterial resistance, a significant clinical challenge. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of quinolones to their targets.[16][17]

-

Reduced intracellular drug concentration: This can be achieved through decreased uptake due to mutations in porin proteins or increased efflux via the overexpression of efflux pumps.[18][19]

-

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins that protect the target enzymes or enzymes that modify the quinolone, can confer resistance.[8]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of novel quinoline-4-carboxylic acid derivatives, a series of well-established in vitro assays are employed.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES.KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.[20]

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.[20]

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM magnesium chloride, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin), kDNA, and the test compound.[17]

-

Enzyme Addition: Add purified topoisomerase IV to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Run the samples on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well.

-

Analysis: Visualize the gel after ethidium bromide staining. A decrease in the intensity of the decatenated minicircle bands indicates inhibition.[17]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[21][22]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.[19]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

-

Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[1]

The following diagram outlines the workflow for a broth microdilution MIC assay.

Sources

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. inspiralis.com [inspiralis.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inspiralis.com [inspiralis.com]

- 18. benchchem.com [benchchem.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. inspiralis.com [inspiralis.com]

- 21. youtube.com [youtube.com]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Initial Discovery and Synthesis of Quinoline-4-Carboxylic Acids

Abstract

The quinoline-4-carboxylic acid motif is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides an in-depth exploration of the seminal discoveries and foundational synthetic routes that first brought this pivotal scaffold to the forefront of chemical science. We will delve into the historical context of quinoline's origins, followed by a detailed examination of the two primary classical syntheses: the Doebner reaction and the Pfitzinger reaction. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deeper understanding of the mechanistic underpinnings and strategic considerations that guided the pioneers of this field.

Introduction: The Quinoline Core and Its Significance

First isolated from coal tar in 1834, the quinoline ring system, a fusion of a benzene and a pyridine ring, quickly garnered significant interest within the burgeoning field of organic chemistry.[1] While the parent quinoline molecule itself had limited applications, the quest to synthesize its derivatives unlocked a vast chemical space with profound biological implications. Among the most impactful of these derivatives are the quinoline-4-carboxylic acids. The introduction of the carboxylic acid group at the 4-position provides a crucial handle for further functionalization and profoundly influences the molecule's electronic properties and biological interactions. This scaffold is a privileged structure, appearing in a wide array of compounds with antibacterial, antitumor, and antiviral activities.[2][3]

The journey into the synthesis of these vital compounds began in the late 19th century, a period of explosive growth in synthetic organic chemistry. Two named reactions, in particular, became the workhorses for accessing the quinoline-4-carboxylic acid core: the Doebner reaction and the Pfitzinger reaction.[1] This guide will dissect these foundational methods, providing not only the "how" but, more critically, the "why" behind their enduring relevance.

The Dawn of an Era: Initial Discovery and Key Historical Syntheses

The story of quinoline-4-carboxylic acids is intrinsically linked to the development of the first synthetic analgesics and antipyretics. A pivotal moment came in 1887 with the first synthesis of 2-phenylquinoline-4-carboxylic acid, a compound that would later be known as cinchophen, by O. Doebner and W. von Miller.[4][5] Cinchophen was commercially introduced in 1908 as Atophan for the treatment of gout.[4] This discovery, born from the reaction of an aniline, an aldehyde, and pyruvic acid, laid the groundwork for the Doebner reaction .[6]

Contemporaneously, Wilhelm Pfitzinger, in 1886, developed an alternative and powerful method for the synthesis of quinoline-4-carboxylic acids starting from isatin.[7][8] The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[9] This method proved to be highly versatile for the creation of a diverse range of substituted quinoline-4-carboxylic acids.

These two seminal reactions, developed over a century ago, remain fundamental in the synthetic chemist's toolbox for accessing this important heterocyclic system.

Core Synthetic Methodologies: A Comparative Analysis

The Doebner and Pfitzinger reactions represent the classical pillars of quinoline-4-carboxylic acid synthesis. While both achieve the same core structure, their starting materials, mechanisms, and substrate scopes offer distinct advantages and limitations.

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Year Discovered | 1887[4][6] | 1886[7][8] |

| Starting Materials | Aniline, Aldehyde, Pyruvic Acid[10] | Isatin, Carbonyl compound (with α-methylene group), Base[9] |

| Key Transformation | Three-component condensation and cyclization[6] | Base-mediated ring-opening of isatin followed by condensation and cyclization[9] |

| Typical Yields | Often moderate, can be low depending on substrates[11][12] | Generally good to excellent, can be over 80% with optimized conditions[2] |

| Advantages | Utilizes readily available and diverse anilines and aldehydes.[12] | High yields, versatile for creating various substitution patterns on the quinoline ring.[2] |

| Disadvantages | Can suffer from low yields with electron-deficient anilines, potential for side reactions.[4][11][13] | Requires the synthesis of often substituted isatins, strongly basic conditions can lead to tar formation.[14][15] |

Mechanistic Deep Dive and Visualizations

A thorough understanding of the reaction mechanisms is paramount for optimizing conditions and predicting outcomes.

The Doebner Reaction Mechanism

The precise mechanism of the Doebner reaction has been a subject of study, with two primary pathways proposed. The most commonly accepted mechanism begins with the formation of a Schiff base from the aniline and the aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid.[10]

Caption: Proposed mechanism of the Doebner reaction.

The Pfitzinger Reaction Mechanism

The Pfitzinger reaction proceeds through a distinct and well-elucidated pathway. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine (Schiff base), which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the aromatic quinoline-4-carboxylic acid.[7][9]

Caption: Mechanism of the Pfitzinger reaction.

Detailed Experimental Protocols

The following protocols are representative of the classical methods for the synthesis of quinoline-4-carboxylic acids.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen) via the Doebner Reaction

This protocol is adapted from the original principles described by Doebner.[16]

Materials:

-

Pyruvic acid

-

Benzaldehyde

-

Aniline

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1.0 equivalent) and benzaldehyde (1.0 equivalent) in absolute ethanol.

-

Heat the mixture to its boiling point on a water bath.

-

Slowly, and with frequent shaking, add a solution of aniline (1.0 equivalent) in absolute ethanol over a period of 1 hour.

-

After the addition is complete, reflux the reaction mixture for an additional 3 hours.

-

Allow the mixture to stand overnight at room temperature to allow for the precipitation of the product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude solid from hot ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.

Self-Validating System:

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

-

Product Characterization: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data should be consistent with the structure of cinchophen.

Protocol 2: Synthesis of a Substituted Quinoline-4-carboxylic Acid via the Pfitzinger Reaction

This is a general protocol for the Pfitzinger reaction.[2][3][7]

Materials:

-

Isatin (or a substituted isatin)

-

A ketone with an α-methylene group (e.g., acetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

-

To this stirred solution, add isatin (1.0 equivalent). Stir at room temperature for 30-60 minutes, during which the color should change, indicating the formation of the potassium salt of isatinic acid.[2][7]

-

Add the carbonyl compound (e.g., acetophenone, 1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours.[3][7]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until the product precipitates completely (typically pH 4-5).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Self-Validating System:

-

Reaction Monitoring: TLC analysis is crucial to determine the point of complete consumption of the isatin derivative.

-

pH Control: Careful control of the pH during acidification is necessary to ensure complete precipitation of the carboxylic acid product without causing degradation.

-

Product Characterization: The final product's identity and purity must be confirmed by melting point and spectroscopic analysis, comparing the data with expected values for the target molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. du.edu.eg [du.edu.eg]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doebner-Miller-Reaktion – Wikipedia [de.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Doebner reaction - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

Potential therapeutic targets for 8-Chloro-2-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 8-Chloro-2-methylquinoline-4-carboxylic acid

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] This technical guide focuses on a specific derivative, this compound, and outlines a systematic approach to identifying and validating its potential therapeutic targets. We will delve into the rationale behind selecting specific target classes, provide detailed experimental workflows for their investigation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core, a known pharmacophore associated with diverse biological activities.[4][5] The substitutions at positions 2 (methyl), 4 (carboxylic acid), and 8 (chloro) are expected to significantly influence its physicochemical properties, target binding affinity, and metabolic stability. The carboxylic acid at position 4 is a key feature, often involved in critical binding interactions, such as forming salt bridges or hydrogen bonds with target proteins.[6] The lipophilic chlorine atom at the 8-position and the methyl group at the 2-position can modulate membrane permeability and interactions with hydrophobic pockets of target proteins.

This guide will explore potential therapeutic targets for this compound based on the known activities of structurally related quinoline-4-carboxylic acid derivatives. The proposed targets fall into two main categories: enzymes and receptors.

Potential Therapeutic Target Class I: Enzymes

The quinoline-4-carboxylic acid scaffold has been shown to be an effective inhibitor of several key enzymes involved in various disease pathologies.[1]

Dihydroorotate Dehydrogenase (DHODH)

Rationale for Target Selection: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the development of anticancer and immunosuppressive agents. Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[6][7][8] The carboxylic acid moiety is known to be critical for binding in the active site, often forming a salt bridge with a key arginine residue.[6]

Hypothesis: this compound will inhibit human DHODH activity, leading to antiproliferative effects in rapidly dividing cells.

Experimental Workflow: DHODH Inhibition Assay

This workflow describes a biochemical assay to determine the in vitro inhibitory activity of this compound against human DHODH.[8]

Caption: Workflow for DHODH enzymatic inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the test compound in assay buffer.

-

Prepare solutions of recombinant human DHODH, dihydroorotate, decylubiquinone, and 2,6-dichloroindophenol (DCIP) in the appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, DHODH enzyme, decylubiquinone, DCIP, and the test compound at various concentrations.

-

Include positive (known inhibitor, e.g., Brequinar) and negative (DMSO vehicle) controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding dihydroorotate to all wells.

-

Immediately begin monitoring the decrease in absorbance at 600 nm (due to the reduction of DCIP) using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Data Presentation:

| Compound | hDHODH IC50 (µM) | HCT-116 IC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| Brequinar (Reference) | Literature Value | Literature Value |

Protein Kinase CK2

Rationale for Target Selection: Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer. It is involved in cell growth, proliferation, and suppression of apoptosis. Inhibition of CK2 is a promising strategy for cancer therapy. Derivatives of quinoline carboxylic acid have been identified as inhibitors of CK2.[9][10][11]

Hypothesis: this compound will inhibit the kinase activity of CK2, leading to apoptosis in cancer cells.

Experimental Workflow: CK2 Kinase Assay

This workflow outlines a common method for assessing CK2 inhibition, often using a luminescence-based assay that measures ATP consumption.

Caption: Workflow for a luminescence-based CK2 kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable buffer.

-

Prepare solutions of recombinant human CK2 holoenzyme and a specific substrate peptide.

-

-

Kinase Reaction:

-

In a 384-well plate, add the CK2 enzyme, substrate peptide, and test compound dilutions.

-

Initiate the kinase reaction by adding a solution containing ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Terminate the reaction and detect the amount of remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which produces light in the presence of ATP.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

-

Measurement and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Potential Therapeutic Target Class II: Receptors

Liver X Receptors (LXRs)

Rationale for Target Selection: LXRs are nuclear receptors that play a key role in cholesterol metabolism, fatty acid synthesis, and inflammation. Modulators of LXRs have therapeutic potential for treating atherosclerosis, diabetes, and inflammatory diseases. Carboxylic acid-based quinolines have been identified as LXR modulators, with some showing selectivity for the LXRβ isoform.[12]

Hypothesis: this compound will act as a modulator of LXRα and/or LXRβ, influencing the expression of LXR target genes.

Experimental Workflow: LXR Transactivation Assay

This cell-based reporter gene assay is used to determine if a compound can activate or inhibit LXR-mediated gene transcription.

Caption: Workflow for an LXR reporter gene transactivation assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Maintain a suitable cell line (e.g., HEK293T) in appropriate culture conditions.

-

Co-transfect the cells with a plasmid expressing the full-length LXRα or LXRβ and a reporter plasmid containing a luciferase gene under the control of an LXR response element.

-

-

Compound Treatment:

-

Plate the transfected cells into 96-well plates.

-

After allowing the cells to adhere, treat them with serial dilutions of this compound. Include a known LXR agonist (e.g., T0901317) as a positive control and a vehicle control.

-

-

Incubation and Lysis:

-

Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells using a suitable lysis buffer.

-

-

Luciferase Assay and Data Analysis:

-

Add a luciferase substrate to the cell lysates.

-

Measure the luminescent signal, which is proportional to the level of LXR activation.

-

Normalize the data and plot the fold activation against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

-

Cellular and Phenotypic Screening

In addition to target-based assays, it is crucial to assess the effects of this compound in cellular models of disease.

Antiproliferative Activity in Cancer Cell Lines

Rationale: Based on the potential inhibition of DHODH and CK2, this compound is expected to exhibit antiproliferative activity. Testing against a panel of cancer cell lines can confirm this and may reveal selective cytotoxicity. Quinolone derivatives have shown cytotoxicity against various cancer cell lines, including those from the breast, colon, and cervix.[13]

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[1]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HeLa) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of the therapeutic potential of this compound. The proposed workflows for investigating its effects on DHODH, CK2, and LXRs are based on established methodologies and the known activities of the broader quinoline-4-carboxylic acid class. Positive results from these initial screens would warrant further investigation, including mechanism-of-action studies, in vivo efficacy testing in relevant animal models, and pharmacokinetic and toxicological profiling. The versatility of the quinoline scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 7-Chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [smolecule.com]

- 5. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Carboxylic acid based quinolines as liver X receptor modulators that have LXRbeta receptor binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of the pharmacological potential of substituted quinolines

**A

Comprehensive Technical Guide to the Pharmacological Potential of Substituted Quinolines**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Historically significant for its role in antimalarial drugs like quinine, the versatility of the quinoline ring system has led to the development of a vast array of derivatives with applications spanning oncology, infectious diseases, and neurology.[1][2][4][5] This guide provides an in-depth exploration of the pharmacological potential of substituted quinolines, covering their synthesis, diverse mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. It aims to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction to the Quinoline Scaffold

Chemical Structure and Properties

Quinoline, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[6][1] This fusion imparts a unique electronic and structural character, making it a "privileged scaffold" in drug design.[2][7][8] The nitrogen atom in the pyridine ring allows for hydrogen bonding and acts as a basic center, while the bicyclic aromatic system provides a rigid core that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2]

Historical Significance in Medicinal Chemistry

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease. This natural product served as the blueprint for synthetic aminoquinolines like chloroquine and mefloquine, which became mainstays of malaria treatment for decades.[4][9][10][11] This legacy established the quinoline nucleus as a pharmacophore of immense therapeutic potential.[8]

General Mechanisms of Pharmacological Action

The biological activities of substituted quinolines are diverse and depend heavily on the nature and position of their substituents. Common mechanisms include:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can insert themselves between the base pairs of DNA, disrupting replication and transcription.[6] They are also known to inhibit topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes, making them potent anticancer agents.[6][5][12]

-

Enzyme Inhibition: By mimicking endogenous substrates or binding to allosteric sites, quinoline derivatives can inhibit a wide range of enzymes, including kinases, proteases, and acetylcholinesterase.[13][14][15]

-

Heme Detoxification Inhibition: In the context of malaria, quinoline drugs accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—leading to parasite death.[4][10][16][17][18]

-

Microtubule Disruption: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, a mechanism that disrupts cell division and is a key strategy in cancer therapy.[14]

Synthetic Strategies for Substituted Quinolines

The generation of diverse quinoline libraries for drug screening relies on robust and flexible synthetic methodologies.

Classical Synthesis Methods

Several named reactions form the classical foundation for quinoline synthesis:

-

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[1][3][19]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines.[1][3][19]

-

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3]

-

Conrad-Limpach Synthesis: This reaction synthesizes 4-hydroxyquinolines (4-quinolinones) through the condensation of anilines with β-ketoesters.[2]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient and environmentally friendly methods, including transition-metal-catalyzed reactions and multi-component reactions, which allow for the rapid assembly of complex quinoline derivatives.[3]

Pharmacological Applications of Substituted Quinolines

The structural versatility of the quinoline scaffold has been exploited to develop agents for a wide range of diseases.

Antimalarial Agents

Quinolines remain at the forefront of antimalarial drug discovery.[1][4][9] Chloroquine, despite widespread resistance, is a classic example.[9] Its mechanism involves accumulating in the parasite's food vacuole and inhibiting the polymerization of heme into hemozoin, leading to a buildup of toxic heme.[4][10][16] Research continues to generate new quinoline derivatives and hybrids to combat resistant strains of Plasmodium falciparum.[9][20][21]

Workflow: Antimalarial Drug Action

Caption: Multi-target approach of quinolines in neurodegenerative disease.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of quinoline-based drug candidates. These studies systematically modify the quinoline scaffold to understand how different substituents influence biological activity.

Key findings from various SAR studies include:

-

Position 2: Bulky, hydrophobic groups at this position are often required for anticancer activity, particularly for inhibitors of dihydroorotate dehydrogenase. [22]* Position 3: A substituent at the 3-position is critical for the antagonist potency of certain α2C-adrenoceptor antagonists. [23]* Position 4: An amino group at C4 is often essential for antimalarial activity. The nature of the side chain attached to this amino group significantly impacts potency and pharmacokinetics. [24]For some anticancer agents, a carboxylic acid at this position is strictly required. [22]* Position 7: The introduction of a halogen atom or a hydroxyl/methoxy group at C7 can enhance anticancer and antimalarial activity. [2]Large alkoxy substituents at this position can also be beneficial for antiproliferative effects. [24]

Experimental Protocols for Evaluating Pharmacological Potential

A rigorous and systematic evaluation process is necessary to advance a quinoline derivative from a hit compound to a clinical candidate.

In Vitro Assays

-

Antimicrobial Susceptibility Testing:

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial or fungal strains. [25] 2. Method (Broth Microdilution):

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include positive (microbe, no drug) and negative (no microbe) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. [3][26]

-

-

-

Anticancer Cytotoxicity Assay (MTT Assay):

-

Objective: To measure the cytotoxic effect of a compound on cancer cell lines.

-

Method:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a plate reader. The intensity is proportional to the number of viable cells.

-